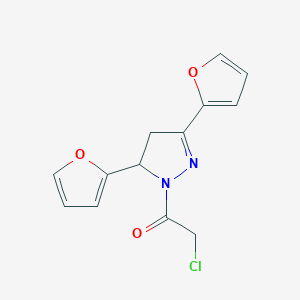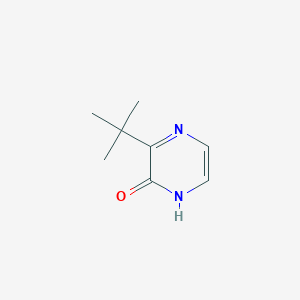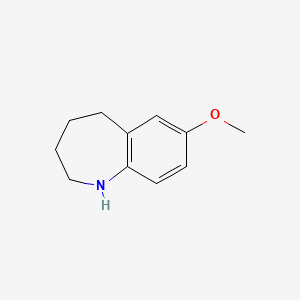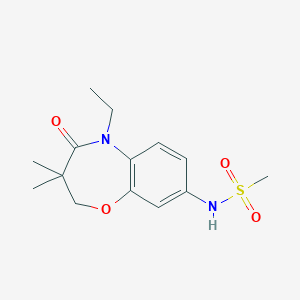
2-Chloro-1-(3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a synthetic organic compound that features a chloroacetyl group attached to a pyrazoline ring, which is further substituted with two furan rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves the reaction of 3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazole with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the reactivity of the chloroacetyl chloride.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The pyrazoline ring can be reduced to form pyrazolidine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, primary amines, or thiols in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted ethanone derivatives.
Oxidation: Formation of furanone derivatives.
Reduction: Formation of pyrazolidine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is not fully understood, but it is believed to interact with various molecular targets and pathways. The chloroacetyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The furan rings may also contribute to the compound’s biological activity through interactions with cellular membranes or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Di(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone: Lacks the chloro group, which may result in different reactivity and biological activity.
2-Chloro-1-(3,5-di(furan-2-yl)-1H-pyrazol-1-yl)ethanone: Similar structure but with a fully aromatic pyrazole ring, potentially leading to different chemical and biological properties.
Uniqueness
2-Chloro-1-(3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is unique due to the combination of its chloroacetyl group, pyrazoline ring, and furan substituents. This unique structure imparts specific reactivity and potential biological activities that distinguish it from other similar compounds.
Properties
IUPAC Name |
1-[3,5-bis(furan-2-yl)-3,4-dihydropyrazol-2-yl]-2-chloroethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3/c14-8-13(17)16-10(12-4-2-6-19-12)7-9(15-16)11-3-1-5-18-11/h1-6,10H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPRWTSGLXDLNBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CO2)C(=O)CCl)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 2-(2,3-dimethoxybenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2638457.png)
![(E)-2,3-dimethoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2638458.png)

![2-(3,4-dimethoxyphenyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2638462.png)
![3,5-dichloro-N-[(1-cyclopentylpiperidin-4-yl)methyl]benzamide](/img/structure/B2638464.png)

![1-(3-chloro-4-methylphenyl)-5-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2638466.png)



![1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-chloro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2638473.png)

![methyl 3-({[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B2638478.png)
![6-fluoro-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine](/img/structure/B2638479.png)
